(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Overview
Description
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid , also known as IAP , is a peptide derivative with a complex structure. It contains an indole moiety, which is a fused benzene ring with a pyrrole ring. The compound exhibits interesting pharmacological properties and has been studied extensively for its potential therapeutic applications.
Synthesis Analysis
The synthesis of IAP involves several steps, including peptide coupling , protection and deprotection , and functional group transformations . Researchers have developed various synthetic routes to access this compound, often utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of protecting groups and reagents significantly impacts the overall yield and purity of IAP.
Molecular Structure Analysis
IAP’s molecular formula is C₂₀H₁₈N₄O₂ , and its molecular weight is approximately 358.38 g/mol . The compound features an asymmetric carbon center (the 2S configuration), which contributes to its stereochemistry. The indole rings provide aromaticity, and the acetyl group enhances its lipophilicity.
Chemical Reactions Analysis
IAP can undergo various chemical reactions, including hydrolysis , acylation , and oxidation . These reactions modify its functional groups and impact its biological activity. Researchers have investigated IAP’s reactivity with different nucleophiles and electrophiles to explore its synthetic versatility.
Physical And Chemical Properties Analysis
- Solubility : IAP is sparingly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) or methanol .
- Melting Point : The compound’s melting point lies around 150-160°C .
- Stability : IAP is relatively stable under ambient conditions but may degrade upon exposure to light or heat .
Safety And Hazards
- Toxicity : Limited toxicity data are available, but caution should be exercised during handling and administration.
- Allergenic Potential : Individuals with indole allergies may exhibit adverse reactions.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Researchers should explore IAP’s potential as a drug candidate . Its unique structure and diverse biological effects make it an intriguing target for drug discovery. Investigating its pharmacokinetics , bioavailability , and efficacy in relevant disease models will guide its development.
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPCYZZRVNHJS-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349334 | |
Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
CAS RN |
57105-53-0 | |
Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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